N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide
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Overview
Description
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with chlorine atoms and a sulfonylethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide typically involves the reaction of 2,5-dichlorothiophene with sulfonylethanimidamide under controlled conditions. The process may include steps such as halogenation, sulfonation, and amidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiol derivatives.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown strong binding affinities to certain proteins, suggesting potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and sulfonyl-containing molecules, such as:
- 2,5-dichlorothiophene
- Sulfonylethanimidamide derivatives
- Thiophene-based sulfonamides
Uniqueness
N’-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide is unique due to its specific substitution pattern and combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1189379-33-6 |
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Molecular Formula |
C6H6Cl2N2O2S2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide |
InChI |
InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10) |
InChI Key |
SVTDXNZWNASMLH-UHFFFAOYSA-N |
SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
solubility |
not available |
Origin of Product |
United States |
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